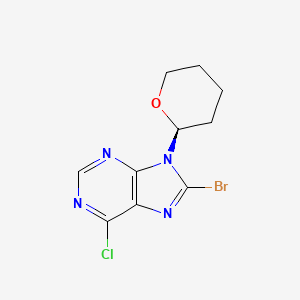

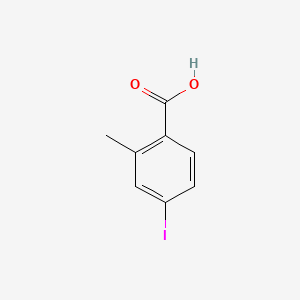

8-溴-6-氯-9-(四氢-2H-吡喃-2-基)-9H-嘌呤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of purine derivatives like "8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine" often involves intricate synthetic routes that may include regioselective cross-coupling reactions. For instance, Pd-catalyzed and Fe-catalyzed cross-coupling reactions have been employed in the synthesis of 6,8-disubstituted purines, demonstrating the complexity and versatility of purine chemistry (Hocek, Dvořáková, & Hocková, 2004). Such methodologies could be adapted for the synthesis of the target compound by carefully selecting suitable halogenated purine precursors and coupling partners.

Molecular Structure Analysis

The molecular structure of purine derivatives, including the spatial arrangement of substituents and the overall geometry, plays a crucial role in their reactivity and interaction with other molecules. X-ray crystallography and NMR studies provide valuable insights into these aspects. For example, the structural analysis of similar compounds has revealed details about the planarity of the purine moiety and the conformation of attached rings (Walla et al., 2010).

Chemical Reactions and Properties

Purine derivatives undergo a variety of chemical reactions, which are significantly influenced by the nature and position of their substituents. Regioselective Sonogashira cross-coupling reactions, for example, have been utilized to introduce alkynyl groups into purine derivatives at specific positions, highlighting the compound's versatile reactivity (Ibrahim, Chevot, & Legraverend, 2011).

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are critical for understanding the compound's behavior in different environments and applications. Investigations into related compounds have provided insights into their stability in solution and solid-state characteristics, which can be informative for the target compound as well (Walla et al., 2010).

科学研究应用

- 8-溴-6-氯-9-(四氢-2H-吡喃-2-基)-9H-嘌呤 具有抗病毒特性。研究人员已探索其作为抗RNA病毒药物的潜力,包括流感和丙型肝炎。 其作用机制涉及抑制病毒复制或进入宿主细胞 .

抗病毒活性

属性

IUPAC Name |

8-bromo-6-chloro-9-(oxan-2-yl)purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClN4O/c11-10-15-7-8(12)13-5-14-9(7)16(10)6-3-1-2-4-17-6/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHRGBOVIJMVGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C(=NC=N3)Cl)N=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate](/img/no-structure.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)

![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)